molecular formula C15H16ClN5O4S B214222 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B214222
M. Wt: 397.8 g/mol
InChI Key: WUIRNSHSKKXGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a benzothiophene derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins that play a role in inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been found to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been reported to have antibacterial properties by inhibiting the growth of bacterial cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the research of 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Additionally, future research could focus on optimizing its synthesis method to increase its availability and reduce its cost. Overall, the potential therapeutic applications of this compound make it an important area of research for the scientific community.
In conclusion, 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has potential therapeutic applications in various diseases. Its complex synthesis method and promising properties make it an important area of research for the scientific community. Further research is needed to fully understand its mechanism of action and identify its molecular targets.

Synthesis Methods

The synthesis of 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-chloro-3-nitro-5-methyl-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C15H16ClN5O4S

Molecular Weight

397.8 g/mol

IUPAC Name

2-[[2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H16ClN5O4S/c1-7-12(16)14(21(24)25)19-20(7)6-10(22)18-15-11(13(17)23)8-4-2-3-5-9(8)26-15/h2-6H2,1H3,(H2,17,23)(H,18,22)

InChI Key

WUIRNSHSKKXGKB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)[N+](=O)[O-])Cl

Origin of Product

United States

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